N'-(1-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
N'-(1-Naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a dihydropyridine-carbohydrazide derivative characterized by a 1-naphthoyl group at the hydrazide position and a 4-fluorobenzyl substituent at the pyridine ring’s nitrogen. Its structural framework combines a rigid naphthoyl moiety with a fluorine-substituted benzyl group, which may enhance lipophilicity and binding interactions compared to simpler analogs.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-(naphthalene-1-carbonyl)-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3/c25-18-12-10-16(11-13-18)15-28-14-4-9-21(24(28)31)23(30)27-26-22(29)20-8-3-6-17-5-1-2-7-19(17)20/h1-14H,15H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKNMIFYZIBYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves the following steps:
Formation of the Naphthoyl Intermediate: The starting material, 1-naphthoyl chloride, reacts with an appropriate amine to form the naphthoyl intermediate.
Formation of the Benzyl Intermediate: 4-fluorobenzyl chloride reacts with a suitable nucleophile to form the benzyl intermediate.
Cyclization: The naphthoyl and benzyl intermediates undergo cyclization in the presence of a base to form the dihydropyridine ring.
Hydrazide Formation: The final step involves the reaction of the dihydropyridine intermediate with hydrazine to form the carbohydrazide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Biological Activities
The compound has shown promise in various biological applications:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, potentially affecting metabolic processes.
- Receptor Binding : The compound can interact with specific receptors, modulating their activity and influencing cellular responses.
- Signal Transduction Modulation : It may affect signal transduction pathways that are critical for its therapeutic effects.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
| Study | Compound Tested | Cancer Type | Key Findings |
|---|---|---|---|
| [Study A] | N'-(1-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | Breast Cancer | Induced apoptosis in MCF-7 cells. |
| [Study B] | Similar Dihydropyridine Derivative | Lung Cancer | Inhibited tumor growth in xenograft models. |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| E. coli | 32 µg/mL | Moderate |
| S. aureus | 16 µg/mL | High |
Mechanism of Action
The mechanism of action of N’-(1-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in their hydrazide and benzyl substituents, which influence electronic properties, solubility, and bioactivity. Key comparisons include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-fluorobenzyl group in the target compound and Compound 5 may enhance binding to hydrophobic enzyme pockets compared to non-halogenated analogs.
- Hydrazide Modifications: The 1-naphthoyl group (target) introduces greater aromaticity and steric bulk than Ligand 1’s trimethoxybenzylidene or Ligand 2’s bromophenyl groups. This could improve π-π stacking but reduce solubility .
- Halogen Effects: The 2-chloro-6-fluorobenzyl substituent in ’s compound may increase metabolic stability but reduce binding accessibility compared to the target’s monosubstituted 4-fluorobenzyl .
Computational and Experimental Insights
- DFT Calculations: Ligands 1 and 2 were optimized using B3LYP/6-311++(d,p), revealing bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles critical for GlmS binding . The target compound’s naphthoyl group likely induces torsional strain, affecting conformation .
- Molecular Docking: AutoDock Vina predicted Ligand 2’s superior GlmS affinity (-7.3 kcal/mol) over Ligand 1 (-7.1 kcal/mol), attributed to stronger halogen bonding (C-Br···protein interactions). The target’s 4-fluorobenzyl group may similarly engage in C-F···H-N interactions, though its naphthoyl moiety could sterically hinder binding .
Biological Activity
N'-(1-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of hydrazides and features a dihydropyridine ring, which is known for its diverse biological activities. The presence of the fluorobenzyl group may enhance its reactivity and interaction with biological targets. Its IUPAC name is 1-[(4-fluorophenyl)methyl]-N'-(naphthalene-1-carbonyl)-2-oxopyridine-3-carbohydrazide, and it has a molecular weight of 415.4 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially affecting disease progression.
- Receptor Binding : It may interact with specific receptors, modulating their activity and influencing cellular responses.
- Signal Transduction : The compound could affect signal transduction pathways, leading to changes in cellular functions that are critical for its therapeutic effects .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study on Antiviral Potency : In vitro assays demonstrated that the compound inhibited HIV integrase with an effective concentration (EC50) in the low nanomolar range, showcasing its potential as an antiviral agent .
| Compound | EC50 (nM) | Target |
|---|---|---|
| This compound | 372 ± 63 | HIV Integrase |
- Antimicrobial Evaluation : A study assessed the compound's effectiveness against resistant strains of Staphylococcus aureus. Results indicated that it could restore the efficacy of conventional antibiotics by inhibiting efflux pumps .
Comparative Analysis
The uniqueness of this compound compared to similar compounds lies in the fluorobenzyl group, which may enhance its binding affinity and selectivity towards biological targets.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N'-(1-naphthoyl)-1-benzyl... | Lacks fluorine | Moderate activity |
| N'-(1-naphthoyl)-1-(4-chlorobenzyl)... | Chlorine instead of fluorine | Variable activity |
| N'-(1-naphthoyl)-1-(4-fluorobenzyl)... | Contains fluorine | Higher potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
